molecular formula C16H18ClNO2 B1650145 Ethanone, 2-[[(4-methoxyphenyl)methyl]amino]-1-phenyl-, hydrochloride CAS No. 112698-38-1

Ethanone, 2-[[(4-methoxyphenyl)methyl]amino]-1-phenyl-, hydrochloride

Cat. No.: B1650145
CAS No.: 112698-38-1
M. Wt: 291.77 g/mol
InChI Key: MMHWXORUMFQBFL-UHFFFAOYSA-N
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Description

The compound Ethanone, 2-[[(4-methoxyphenyl)methyl]amino]-1-phenyl-, hydrochloride is a substituted aminoethanone hydrochloride. Its structure features:

  • A phenyl group at position 1 of the ethanone backbone.
  • A secondary amine at position 2, substituted with a benzyl group bearing a 4-methoxy substituent.

Properties

IUPAC Name

2-[(4-methoxyphenyl)methylamino]-1-phenylethanone;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2.ClH/c1-19-15-9-7-13(8-10-15)11-17-12-16(18)14-5-3-2-4-6-14;/h2-10,17H,11-12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHWXORUMFQBFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNCC(=O)C2=CC=CC=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90557179
Record name 2-{[(4-Methoxyphenyl)methyl]amino}-1-phenylethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

112698-38-1
Record name 2-{[(4-Methoxyphenyl)methyl]amino}-1-phenylethan-1-one--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90557179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Mode of Action

Based on its structural similarity to other phenyl-ethanone derivatives, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking. The presence of the methoxy group and the amino group could potentially influence the compound’s binding affinity and selectivity towards its targets.

Result of Action

Phenyl-ethanone derivatives have been shown to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer effects. The specific effects of this compound would depend on its targets and the biochemical pathways it affects.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other molecules. For instance, the stability of the compound could be affected by acidic or alkaline conditions. Additionally, the compound’s efficacy could be influenced by the presence of other molecules that compete for the same targets.

Biological Activity

Ethanone, 2-[[(4-methoxyphenyl)methyl]amino]-1-phenyl-, hydrochloride (commonly referred to as compound 5) is a member of the broader class of compounds known for their diverse biological activities. This article explores the biological activity of this compound, particularly its antioxidant and anticancer properties, based on various research findings.

Chemical Structure and Properties

The chemical formula for this compound is C16H18ClNO2C_{16}H_{18}ClNO_2 with a molecular weight of approximately 303.77 g/mol. The structure includes a methoxy group attached to a phenyl ring, which is crucial for its biological activity.

Antioxidant Activity

Antioxidant activity is a significant area of interest for this compound. Studies have shown that derivatives containing similar structural motifs exhibit substantial antioxidant properties. For instance, compounds derived from the 1,2,4-triazole framework have been reported to demonstrate high levels of DPPH radical scavenging activity, surpassing that of ascorbic acid in some cases .

Table 1: Comparison of Antioxidant Activities

CompoundDPPH Scavenging Activity (%)Reference
Ethanone derivative79.62
Ascorbic Acid58.2
Other derivativesVaries

The DPPH method is commonly used to evaluate the antioxidant capacity of compounds, where higher percentages indicate stronger antioxidant potential.

Anticancer Activity

The anticancer properties of Ethanone derivatives have also been investigated extensively. In vitro studies using human cancer cell lines such as U-87 (glioblastoma) and MDA-MB-231 (triple-negative breast cancer) demonstrated significant cytotoxic effects. The IC50 values—concentrations required to inhibit cell growth by 50%—were determined, indicating that the compound exhibits potent anticancer activity against these cell lines .

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Reference
U-87 (glioblastoma)<10
MDA-MB-231>20

The results suggest that the compound is particularly effective against glioblastoma cells compared to breast cancer cells, highlighting its potential as an anticancer agent.

The mechanism by which Ethanone exerts its biological effects is believed to involve the inhibition of specific enzymes and pathways related to oxidative stress and cancer proliferation. For instance, compounds with similar structures have shown inhibition of protein tyrosine kinases and other cellular signaling pathways that are crucial for tumor growth and survival .

Case Studies and Research Findings

In a recent study focusing on novel derivatives of structurally related compounds, researchers found that modifications in the phenyl ring significantly influenced both antioxidant and anticancer activities. The introduction of electron-donating groups was correlated with enhanced biological activity, while electron-withdrawing groups tended to diminish it .

Case Study Example:
A derivative similar to Ethanone was synthesized and tested for its efficacy against various cancer cell lines. The study concluded that the presence of the methoxy group was pivotal in enhancing both antioxidant and anticancer properties, supporting the hypothesis that structural features directly affect biological outcomes .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs and their differences are summarized below:

Compound Name (CAS No.) Substituents Molecular Weight Key Features
Target Compound 1-phenyl, 2-[[(4-methoxyphenyl)methyl]amino]-, HCl Not provided Methoxy group enhances lipophilicity; benzyl group increases steric bulk.
Ethanone, 2-[(tert-butyl)(benzyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]-, HCl (24085-08-3) 1-(4-hydroxy-3-hydroxymethylphenyl), 2-(tert-butyl-benzylamino), HCl 363.88 Hydroxyl groups improve solubility; used in salbutamol-related impurities .
2-Amino-1-(4-hydroxyphenyl)ethanone HCl (19745-72-3) 1-(4-hydroxyphenyl), 2-amino-, HCl ~187.65 (free base + HCl) Simpler structure; lacks benzyl/methoxy groups; intermediate in pharmaceuticals.
2-(Benzyl-methylamino)-1-(3-hydroxyphenyl)ethanone HCl (71786-67-9) 1-(3-hydroxyphenyl), 2-(benzyl-methylamino), HCl C16H18ClNO2 (~291.8) 3-hydroxyphenyl may enhance hydrogen bonding; impurity in phenylephrine synthesis.
2-Amino-1-(4-methoxyphenyl)ethanone HCl 1-(4-methoxyphenyl), 2-amino-, HCl Not provided Methoxy substituent without benzyl group; reduced steric hindrance.

Physicochemical Properties

  • Solubility : Hydrochloride salts generally improve aqueous solubility. Compounds with hydroxyl groups (e.g., 24085-08-3) exhibit higher polarity, while methoxy groups (target compound) balance lipophilicity and solubility .
  • Melting Points: Limited data, but analogs like 71786-67-9 have reported melting points (e.g., 204–206°C for related compounds) .
  • Stability : Tert-butyl groups (e.g., 24085-08-3) may enhance metabolic stability compared to methoxy-substituted analogs .

Structure-Activity Relationships (SAR)

  • Methoxy vs. Hydroxyl : Methoxy groups (electron-donating) increase lipophilicity and membrane permeability compared to hydroxyl groups, which improve solubility but may reduce metabolic stability .
  • Aromatic Substitution : 4-Methoxy vs. 3-hydroxyphenyl positioning affects electronic properties and hydrogen-bonding capacity, critical for target engagement .

Preparation Methods

Reductive Amination of 4-Methoxybenzylamine with Bromoacetophenone

A primary synthesis pathway involves the condensation of 4-methoxybenzylamine with α-bromoacetophenone followed by reduction. In a representative procedure:

  • Condensation :

    • 4-Methoxybenzylamine (1.2 equiv) and α-bromoacetophenone (1.0 equiv) react in toluene at 80°C for 12 h with p-toluenesulfonic acid (0.05 equiv) as catalyst.
    • Azeotropic water removal via Dean-Stark apparatus drives imine formation (Yield: 92%).
  • Hydrogenation :

    • The crude imine undergoes hydrogenation at 50°C under 5 bar H₂ pressure using 10% Pd/C (5 wt%) in ethyl acetate.
    • Filtration and solvent evaporation yield the free base (85% purity by HPLC).
  • Salt Formation :

    • Treatment with 2 M HCl in isopropanol at 0°C precipitates the hydrochloride salt (mp: 178–180°C).

Optimization Data :

Parameter Optimal Value Effect on Yield
Amine/Ketone Ratio 1.2:1 Maximizes imine conversion
H₂ Pressure 5 bar Completes reduction in 8 h
Catalyst Loading 5% Pd/C Balances cost and activity

Asymmetric Synthesis via Chiral Resolution

Patent WO2015159170A2 details an enantioselective route using (S)-α-methylbenzylamine as a chiral auxiliary:

  • Schiff Base Formation :

    • 4-Methoxyacetophenone reacts with (S)-(-)-α-methylbenzylamine (1.25 equiv) in toluene under reflux with molecular sieves (4Å).
    • Chiral induction achieves 98% enantiomeric excess (ee) confirmed by circular dichroism.
  • Crystallization-Induced Resolution :

    • Diastereomeric salts form using L-tartaric acid in ethanol, enriching the (S)-enantiomer to >99% ee after three recrystallizations.

Critical Parameters :

  • Temperature Control : Maintaining −20°C during crystallization prevents racemization.
  • Solvent System : Ethanol/water (7:3 v/v) optimizes salt solubility and crystal morphology.

Industrial-Scale Production Considerations

Continuous Flow Hydrogenation

Modern facilities employ flow reactors to enhance safety and scalability:

  • Reactor Design : Fixed-bed reactors with Pd/Al₂O₃ catalysts operate at 20 bar H₂ and 100°C.
  • Productivity : 50 kg/h throughput with 96% conversion and <1% over-reduction byproducts.

Waste Minimization Strategies

  • Solvent Recovery : Distillation recovers >95% toluene and ethyl acetate for reuse.
  • Catalyst Regeneration : Pd/C catalysts undergo oxidative treatment (H₂O₂, 30%) to restore activity for 10 cycles.

Analytical Characterization

Structural Elucidation

  • ¹H NMR (400 MHz, D₂O): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-H), 7.45 (t, J = 7.6 Hz, 2H, Ph-H), 4.32 (s, 2H, CH₂N), 3.84 (s, 3H, OCH₃).
  • XRD Analysis : Monoclinic crystal system (Space group P2₁) with Z = 4, confirming the hydrochloride salt’s ionic pairing.

Purity Assessment

Method Conditions Acceptance Criteria
Chiral HPLC Chiralpak AD-H, hexane/IPA 90:10 >99% ee
Karl Fischer Methanol extraction <0.2% H₂O

Q & A

Q. What are the established synthetic routes for Ethanone, 2-[[(4-methoxyphenyl)methyl]amino]-1-phenyl-, hydrochloride, and how is structural confirmation achieved?

Methodological Answer:

  • Synthesis : A common approach involves reductive amination of 2-amino-1-phenylethanone derivatives with 4-methoxybenzyl chloride under acidic conditions, followed by hydrochloride salt formation. For example, analogous compounds (e.g., dichloro derivatives) are synthesized via chlorination using concentrated HCl and hydrogen peroxide in ethanol at 90–100°C .
  • Structural Confirmation :
    • X-ray Crystallography : Resolve crystal structure to confirm bond angles and stereochemistry (e.g., as done for dichloro-ethanone derivatives in ).
    • Spectroscopy : Use 1H^1H-NMR to verify aromatic proton environments and 13C^{13}C-NMR to confirm carbonyl and methoxy groups. Mass spectrometry (MS) validates molecular weight .

Q. How are physicochemical properties (e.g., solubility, stability) determined for this compound?

Methodological Answer:

  • Solubility : Perform phase-solubility studies in solvents like ethanol, DMSO, and water at varying pH levels.
  • Stability : Conduct accelerated degradation studies under heat (40–60°C), humidity (75% RH), and light exposure (ICH Q1A guidelines). Monitor degradation via HPLC .
  • Melting Point/Boiling Point : Use differential scanning calorimetry (DSC) or capillary methods (e.g., melting point reported as 262°C for a related chloro-derivative ).

Advanced Research Questions

Q. How can reaction pathways of this compound with amino acids or hydrazine derivatives be analyzed for functionalization?

Methodological Answer:

  • Amino Acid Reactions : Reflux the compound with glycine or anthranilic acid in ethanol/water (8 hours). Monitor product formation via TLC and isolate products (e.g., brownish-red crystals) through recrystallization. Characterize using IR (amide bond formation) and MS .
  • Hydrazine Reactions : React with hydrazine hydrate in ethanol (6 hours), acidify with HCl, and precipitate the product. Confirm hydrazone formation via 1H^1H-NMR (disappearance of carbonyl proton) .

Q. How are impurities or degradation products profiled in pharmaceutical formulations containing this compound?

Methodological Answer:

  • Impurity Profiling : Use HPLC-PDA/MS with reference standards (e.g., Venlafaxine impurities in ). Forced degradation studies (acid/base hydrolysis, oxidation) identify degradation markers.
  • Quantification : Calibrate against impurity standards (e.g., EP/Pharm. guidelines in ) and validate methods per ICH Q2(R1) .

Q. What methodologies are used to resolve contradictions in spectroscopic data during structural elucidation?

Methodological Answer:

  • Cross-Validation : Compare NMR data with computational predictions (DFT calculations) or X-ray structures (e.g., ).
  • Isotopic Labeling : Use 15N^{15}N-labeled analogs to resolve ambiguous amine proton signals.
  • 2D NMR : Employ COSY, HSQC, and HMBC to assign overlapping signals (e.g., methoxybenzyl vs. phenyl protons) .

Q. How can the compound’s stability under varying storage conditions be optimized for long-term studies?

Methodological Answer:

  • Storage Studies : Store aliquots at 2–8°C (short-term) vs. -20°C (long-term) with desiccants. Monitor purity via HPLC every 3–6 months .
  • Lyophilization : For aqueous solutions, lyophilize to prevent hydrolysis. Confirm stability via FTIR (intact carbonyl peak) .

Experimental Design Considerations

Q. How to design a kinetic study for the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • Conditions : Vary temperature (25–60°C), solvent polarity (ethanol vs. DMF), and nucleophile concentration (e.g., piperidine).
  • Monitoring : Use UV-Vis spectroscopy to track reaction progress (λ_max shifts) or GC-MS for volatile byproducts.
  • Rate Constants : Apply pseudo-first-order kinetics and Arrhenius plots to determine activation energy .

Q. What analytical strategies differentiate isomeric byproducts in synthesis?

Methodological Answer:

  • Chiral HPLC : Use a cellulose-based column to separate enantiomers (e.g., if asymmetric synthesis is attempted).
  • X-ray Diffraction : Resolve stereoisomers crystallographically (e.g., as in for ethyl derivatives).
  • Vibrational Circular Dichroism (VCD) : Confirm absolute configuration of chiral centers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethanone, 2-[[(4-methoxyphenyl)methyl]amino]-1-phenyl-, hydrochloride
Reactant of Route 2
Reactant of Route 2
Ethanone, 2-[[(4-methoxyphenyl)methyl]amino]-1-phenyl-, hydrochloride

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